DBCO-PEG3-oxyamine-Boc (hydrochloride)

SPAAC kinetics bioconjugation linker engineering

For multi-step ADC or PROTAC assembly, premature click side reactions or unprotected oxyamines reduce yield. DBCO-PEG3-oxyamine-Boc HCl solves this with orthogonal protection and copper-free SPAAC. - Boc group prevents unwanted oxime formation during DBCO-azide conjugation. - HCl salt improves aqueous handling and 3-year -20°C stability (vendor-validated). - PEG3 spacer balances kinetics vs. hydrodynamic radius; ≥98% purity minimizes batch variability.

Molecular Formula C34H45ClN4O9
Molecular Weight 689.2 g/mol
Cat. No. B12409288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-oxyamine-Boc (hydrochloride)
Molecular FormulaC34H45ClN4O9
Molecular Weight689.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31.Cl
InChIInChI=1S/C34H44N4O9.ClH/c1-34(2,3)47-33(42)37-46-25-31(40)36-17-19-44-21-23-45-22-20-43-18-16-35-30(39)14-15-32(41)38-24-28-10-5-4-8-26(28)12-13-27-9-6-7-11-29(27)38;/h4-11H,14-25H2,1-3H3,(H,35,39)(H,36,40)(H,37,42);1H
InChIKeyXUYGSZLKYSJRGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3-oxyamine-Boc Hydrochloride Overview


DBCO-PEG3-oxyamine-Boc hydrochloride (molecular formula C34H45ClN4O9, molecular weight 689.20 g/mol) is a heterobifunctional linker combining a dibenzocyclooctyne (DBCO) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) with a tert-butyloxycarbonyl (Boc)-protected oxyamine group [1]. The compound is supplied as the hydrochloride salt, which enhances aqueous solubility and handling stability compared to the neutral form . The three-unit polyethylene glycol (PEG3) spacer between functional groups provides sufficient distance to minimize steric hindrance during dual-functional conjugation while maintaining compact linker dimensions suitable for antibody-drug conjugate (ADC) applications . The DBCO group enables copper-free click chemistry with azide-bearing molecules under mild, bioorthogonal conditions, whereas the protected oxyamine terminus allows for on-demand deprotection and subsequent oxime bond formation with aldehydes or ketones [1].

Copper-free SPAAC and oxime ligation for sequential bioconjugation
PEG3 spacer balances steric accessibility and conjugation kinetics
Hydrochloride salt form supports aqueous handling and storage

Why Substitution with Analogs Compromises Outcomes


Simple replacement of DBCO-PEG3-oxyamine-Boc hydrochloride with unprotected oxyamine analogs (e.g., DBCO-PEG3-oxyamine free base) or alternative PEG-length variants (e.g., PEG4 or PEG5 derivatives) introduces measurable differences in storage stability, reaction kinetics, and conjugation efficiency. The Boc protecting group prevents premature oxime formation and intramolecular side reactions during multi-step conjugation workflows, while the PEG3 spacer occupies a distinct kinetic and steric regime relative to shorter (PEG2) or longer (PEG4, PEG5) chain lengths . Notably, published SPAAC kinetic studies demonstrate that PEG linker length directly modulates second-order reaction rate constants, with PEG5-containing constructs exhibiting 31 ± 16% faster rates than non-PEGylated counterparts [1]. Furthermore, the hydrochloride salt form provides quantifiable advantages in long-term powder stability, with vendor-validated shelf life extending to 3 years at -20°C . These differences preclude simple drop-in substitution without altering conjugation efficiency, reproducibility, and product homogeneity.

Boc-deprotected analogs: premature oxime formation may reduce conjugation control and intermediate stability.

PEG4/PEG5 variants: altered SPAAC kinetics and larger linker footprint can shift ADC homogeneity.

Free base form: lacking validated shelf-life data may increase batch-to-batch variability.

Comparative Evidence for DBCO-PEG3-oxyamine-Boc Hydrochloride


PEG3 Spacer Balances SPAAC Kinetics and Steric Accessibility

The PEG3 spacer in DBCO-PEG3-oxyamine-Boc hydrochloride represents a kinetic intermediate between shorter PEG2 and longer PEG4/PEG5 variants. Published kinetic analysis of DBCO-PEG5-antibody conjugates demonstrated that PEG5 incorporation increased SPAAC reaction rates by 31 ± 16% relative to non-PEGylated DBCO-antibody controls, with measured rate constants ranging from 0.18 to 0.37 M⁻¹ s⁻¹ [1]. By extrapolation, PEG3 provides a partial kinetic enhancement over PEG2 while avoiding the increased molecular volume and potential aggregation propensity associated with PEG5. This places PEG3 as the minimal chain length achieving meaningful kinetic benefit without excessive linker bulk .

SPAAC Rate Regime
Class-level
PEG3 intermediate rate: inferred between PEG2 baseline and PEG5 0.18–0.37 M⁻¹ s⁻¹ (31±16% enhancement)
Balances kinetic gain and linker compactness for ADC use
Direct measurement not reported; class-level inference
SPAAC kinetics bioconjugation linker engineering

Hydrochloride Salt Enhances Long-Term Powder Stability

DBCO-PEG3-oxyamine-Boc hydrochloride demonstrates vendor-validated powder stability of 3 years at -20°C and 2 years at 4°C, with in-solvent stability extending to 6 months at -80°C and 1 month at -20°C . In contrast, neutral DBCO-PEG3-oxyamine (free base, CAS 2748394-67-2) typically carries storage recommendations without specified shelf-life validation data, and is noted to exist as a light yellow oil with potentially greater susceptibility to oxidative degradation . The hydrochloride counterion stabilizes the Boc-protected amine moiety against premature acid-catalyzed deprotection and reduces hygroscopicity, enabling ambient-temperature shipping tolerance for several days .

Storage Stability
Data to verify
Validated powder stability: 3 years at -20°C, 2 years at 4°C
Supports long-term procurement and batch consistency
Supplier-validated data; independent replication not sourced
storage stability shelf life formulation

Boc Protection Enables Orthogonal Deprotection Strategy

The Boc-protected oxyamine group in DBCO-PEG3-oxyamine-Boc hydrochloride enables sequential conjugation workflows impossible with unprotected DBCO-PEG3-oxyamine. Quantitative deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane under mild conditions, with HCl-catalyzed Boc cleavage proceeding via second-order kinetics dependent on acid concentration [1][2]. Following deprotection, the liberated oxyamine reacts selectively with aldehydes and ketones to form stable oxime bonds without interference from the DBCO moiety. Unprotected DBCO-PEG3-oxyamine lacks this temporal control, requiring immediate oxime ligation or risking intramolecular side reactions and reduced shelf stability due to the nucleophilic free oxyamine terminus .

Deprotection Strategy
Class-level
Boc group enables on-demand TFA cleavage, preventing premature oxime formation
Enables sequential SPAAC then oxime ligation
Based on standard Boc chemistry kinetics
orthogonal protection sequential bioconjugation deprotection kinetics

Dual Orthogonal Handles for Multifunctional Conjugation

DBCO-PEG3-oxyamine-Boc hydrochloride combines two bioorthogonal reactive groups—DBCO for SPAAC and protected oxyamine for post-deprotection oxime ligation—within a single PEG3-linked scaffold. This contrasts with monofunctional DBCO-only linkers (e.g., DBCO-PEG3-amine) or oxyamine-only linkers, which require separate linker components for multi-step assemblies. The molecular architecture enables: (1) initial DBCO-mediated conjugation to azide-modified proteins, antibodies, or surfaces; (2) subsequent Boc deprotection and oxime ligation to aldehyde/ketone-bearing payloads or fluorophores, all without cross-reactivity between the two conjugation chemistries . DBCO-PEG3-oxyamine (unprotected) offers the same dual functionality but lacks the sequential control and storage stability advantages documented above [1].

Heterobifunctional Handles
Reported
Two reactive sites: DBCO (SPAAC) + protected oxyamine (oxime)
Single-linker dual conjugation reduces synthetic steps
Comparable to dual-linker strategies
heterobifunctional linker multifunctional conjugation ADC assembly

Balanced Hydrophilicity for Aqueous Bioconjugation

The DBCO-PEG3-oxyamine core scaffold (excluding Boc protection and hydrochloride salt contributions) exhibits an XLogP3 value of 0.1 , indicating near-neutral hydrophilicity-lipophilicity balance. This property, conferred by the PEG3 spacer, ensures adequate aqueous solubility for bioconjugation reactions in physiological buffers while maintaining sufficient organic solvent compatibility for synthetic manipulations. The hydrochloride salt further enhances water solubility relative to the neutral form . By comparison, PEG2-containing analogs exhibit higher XLogP values (reduced aqueous solubility), while PEG4 and PEG5 variants, though more hydrophilic, increase molecular weight and may introduce undesired flexibility or aggregation in final conjugates .

XLogP3 Value
Class-level
XLogP3 = 0.1
Facilitates aqueous bioconjugation without co-solvents
Calculated property; experimental solubility verification suggested
solubility XLogP bioconjugation compatibility

High Purity Specification for Reproducible Conjugation

DBCO-PEG3-oxyamine-Boc hydrochloride is supplied with a vendor-certified purity of ≥98% . This high purity specification is critical for applications requiring precise stoichiometric control, such as drug-to-antibody ratio (DAR) optimization in ADC development. Lower purity linker batches (e.g., 90-95% typical for non-validated suppliers) may contain DBCO-degraded byproducts or incomplete PEG-chain synthesis intermediates that compete for conjugation sites, skewing DAR distributions and complicating analytical characterization. The hydrochloride salt form contributes to purity stability during storage, reducing the formation of degradation-related impurities over the 3-year shelf life .

Certified Purity
Data to verify
≥98% purity specification
Supports reproducible DAR and minimal byproducts
Supplier-certified; batch-specific COA review recommended
purity specification ADC quality reproducibility

Optimal Use Cases for DBCO-PEG3-oxyamine-Boc Hydrochloride


Sequential Assembly of Antibody-Drug Conjugates

DBCO-PEG3-oxyamine-Boc hydrochloride is optimally deployed in ADC development workflows where the antibody is first functionalized with azide groups (via NHS-azide or enzymatic incorporation), followed by DBCO-mediated SPAAC conjugation of the linker. Subsequent Boc deprotection liberates the oxyamine for payload attachment to aldehyde-bearing cytotoxic drugs or ketone-modified fluorophores . The 3-year shelf-life stability and ≥98% purity specification minimize batch variability during multi-step synthesis, while the PEG3 spacer provides sufficient kinetic enhancement without introducing excessive linker length that could affect ADC hydrodynamic radius or in vivo biodistribution .

Orthogonal Dual-Labeling for FRET or Proximity Assays

For biophysical studies requiring site-specific installation of two distinct reporter molecules on a single protein scaffold, DBCO-PEG3-oxyamine-Boc hydrochloride enables sequential orthogonal labeling. First, an azide-bearing fluorophore (e.g., Azide-Fluor 488) is conjugated to the protein via DBCO SPAAC. Following purification and Boc deprotection with TFA, the liberated oxyamine reacts with an aldehyde- or ketone-functionalized second reporter (e.g., aldehyde-Cy5), yielding a precisely stoichiometric dual-labeled construct . The XLogP3 of 0.1 for the PEG3 spacer ensures compatibility with aqueous protein solutions without denaturation, a critical factor not guaranteed with more hydrophobic PEG2 linkers .

PROTAC Linker for Modular Degrader Library Synthesis

In proteolysis-targeting chimera (PROTAC) development, DBCO-PEG3-oxyamine-Boc hydrochloride serves as a versatile heterobifunctional linker for modular assembly of degrader libraries. The DBCO terminus enables copper-free conjugation to azide-modified E3 ligase ligands, while the protected oxyamine provides a latent attachment point for target-protein ligands bearing aldehyde or ketone functionalities . This orthogonal protection strategy is essential for maintaining the integrity of the ternary complex formation required for target ubiquitination and degradation. The PEG3 spacer length balances sufficient distance for simultaneous engagement of both protein targets without excessive linker flexibility that could reduce degradation efficiency .

Surface Functionalization with On-Demand Activation

For nanoparticle-based drug delivery systems and biosensor surfaces requiring controlled presentation of targeting ligands, DBCO-PEG3-oxyamine-Boc hydrochloride provides a two-stage functionalization strategy. Initial DBCO-mediated attachment to azide-coated surfaces or nanoparticles establishes a stable triazole linkage under aqueous conditions. The Boc-protected oxyamine remains latent during purification and storage, then is activated via mild acidic deprotection immediately before ligand attachment, ensuring maximal reactivity and minimizing surface oxidation artifacts . The 3-year powder stability enables long-term inventory planning for surface chemistry facilities, while the hydrochloride salt's ambient-temperature shipping tolerance reduces cold-chain logistics complexity for global research collaborations .

Application
Selection Property
Validation Focus
Sequential ADC assembly
Orthogonal protection for staged conjugation
DAR control and batch reproducibility
Dual FRET/proximity labeling
Sequential orthogonal labeling without cross-reactivity
Stoichiometric labeling and aqueous compatibility
PROTAC library synthesis
Modular heterobifunctional scaffold
Ternary complex formation efficiency
Surface functionalization
Two-stage activation: stable attachment then on-demand ligand presentation
Surface reactivity and ambient shipping tolerance

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